3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyglycinyl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyglycinyl)phosphoramidate is a derivative of 3’-azido-3’-deoxythymidine (AZT), a well-known nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV. This compound is a prodrug designed to enhance the pharmacological properties of AZT by improving its bioavailability and reducing its toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-azido-3’-deoxythymidine-5’-(ethyl methoxyglycinyl)phosphoramidate involves the conjugation of AZT with an ethyl methoxyglycinyl moiety through a phosphoramidate linkage. The process typically includes the following steps :
Activation of AZT: AZT is activated by converting it into its H-phosphonate derivative.
Coupling Reaction: The activated AZT is then reacted with the ethyl methoxyglycinyl moiety in the presence of a coupling agent such as triethylamine.
Purification: The resulting product is purified using chromatographic techniques to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyglycinyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation and Reduction: The azido group can participate in redox reactions, forming different nitrogen-containing species.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute acids or bases at controlled temperatures.
Redox Reactions: Involves reagents such as sodium borohydride for reduction or hydrogen peroxide for oxidation.
Major Products Formed
Hydrolysis: Yields AZT and ethyl methoxyglycinyl.
Redox Reactions: Produces various nitrogen-containing compounds depending on the specific conditions.
Scientific Research Applications
3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyglycinyl)phosphoramidate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine :
Antiviral Research: Used to study the inhibition of HIV replication and the development of new antiretroviral therapies.
Drug Delivery: Investigated for its potential to improve the delivery and efficacy of nucleoside analogs.
Biochemical Studies: Employed in studies of nucleoside metabolism and the mechanisms of drug resistance in viruses.
Mechanism of Action
The compound exerts its effects by releasing AZT upon hydrolysis. AZT is then phosphorylated to its active triphosphate form, which inhibits the reverse transcriptase enzyme of HIV, preventing viral replication . The ethyl methoxyglycinyl moiety enhances the compound’s ability to cross biological membranes, improving its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): The parent compound, widely used as an antiretroviral drug.
3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyglycinyl)phosphonate: Another derivative with similar properties but different linkage.
Uniqueness
3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyglycinyl)phosphoramidate is unique due to its phosphoramidate linkage, which provides a balance between stability and bioavailability. This makes it a promising candidate for further development in antiviral therapies .
Properties
CAS No. |
133201-15-7 |
---|---|
Molecular Formula |
C15H23N6O8P |
Molecular Weight |
446.35 g/mol |
IUPAC Name |
methyl 2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]acetate |
InChI |
InChI=1S/C15H23N6O8P/c1-4-27-30(25,17-6-13(22)26-3)28-8-11-10(19-20-16)5-12(29-11)21-7-9(2)14(23)18-15(21)24/h7,10-12H,4-6,8H2,1-3H3,(H,17,25)(H,18,23,24)/t10-,11+,12+,30?/m0/s1 |
InChI Key |
JZXDLBYLPQSXKV-RNINEVKISA-N |
Isomeric SMILES |
CCOP(=O)(NCC(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Canonical SMILES |
CCOP(=O)(NCC(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.